N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide
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Overview
Description
N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . One common method is the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted pyrimidine derivatives.
Scientific Research Applications
N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions contribute to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide include other pyrimidine derivatives, such as:
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- N-2,4-Pyrimidine-N-phenyl-N′-phenyl ureas
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-10(2)5-11(10,6-12)15-9(16)8-3-4-13-7-14-8/h3-4,7H,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZGZJNDGQBOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=NC=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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